molecular formula C22H19BrFN5O3 B2429900 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 922080-86-2

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2429900
CAS RN: 922080-86-2
M. Wt: 500.328
InChI Key: WDEMLTARWUAWJT-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19BrFN5O3 and its molecular weight is 500.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a member of a broader class of pyrazolo[3,4-d]pyrimidine analogues. These compounds have been synthesized and studied for their potential in various scientific applications. For example, a study by Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrazolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514, 5) using palladium-catalyzed C-C coupling and reductive alkylation techniques (Taylor & Patel, 1992).

Biological Activity

  • The pyrazolo[3,4-d]pyrimidine derivatives have shown varying degrees of biological activity. For instance, a study by Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. These compounds were characterized by NMR, IR, and HRMS, indicating their potential for various biological activities (Rahmouni et al., 2014).

Anticancer Properties

  • Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anticancer properties. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against certain cancer cell lines. This study contributes to the understanding of structure-activity relationships within this class of compounds (Rahmouni et al., 2016).

In Vitro Antitumor Evaluation

  • Al-Sanea et al. (2020) conducted a study on certain pyrazol-1-yl acetamide derivatives, including tests on 60 cancer cell lines. This research is significant in identifying new potential anticancer agents within the pyrazolo[3,4-d]pyrimidine class (Al-Sanea et al., 2020).

Antimicrobial Properties

  • Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antimicrobial activities. Bondock et al. (2008) synthesized and evaluated various heterocycles incorporating antipyrine moiety for antimicrobial properties, which is relevant for applications in combating microbial infections (Bondock et al., 2008).

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMLTARWUAWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

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